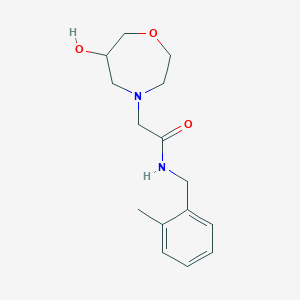

![molecular formula C17H25NO2S B5545229 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C17H25NO2S and its molecular weight is 307.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 307.16060021 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Activity and Environmental Impact

Research has explored the use of nanoparticle catalysts, including bimetallic AuPd nanoparticles, in alcohol oxidations under mild conditions. These catalysts demonstrate significant activities towards various alcohols, including benzyl alcohol, showcasing their potential in environmentally-friendly oxidation processes. The study highlights the ability to tune selectivities towards specific products using bimetallic particles, indicating the versatility and efficiency of these catalysts in chemical synthesis (Hou, Dehm, & Scott, 2008).

Metabolic Generation and Electrophilic Species Trapping

Investigations into the metabolism of compounds related to 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol have identified the formation of cyano adducts and cyano lactams through the action of rabbit liver microsomal preparations. This process demonstrates the ability of metabolically generated iminium ions to alkylate nucleophilic functionalities, offering insights into the metabolic pathways and potential reactivity of similar compounds (Ho & Castagnoli, 1980).

Organometallic Complexes for Catalytic Applications

The synthesis of half-sandwich Ruthenium(II) complexes using click-generated triazole-based organosulfur/-selenium ligands has been explored for catalytic applications. These complexes have been used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the influence of donor site coordination on catalytic efficiency. Such studies contribute to the development of novel catalysts for industrial applications (Saleem et al., 2013).

Enantioselective Alkylation and Ligand Influence

Research into pyrrolidine-based amino alcohols has demonstrated their utility as novel ligands in the enantioselective alkylation of benzaldehyde. This study underscores the significance of the N-substituent on the ligand and reaction conditions in influencing the product distribution and enantiomeric excess, offering valuable insights for asymmetric synthesis (Gonsalves et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzylsulfanyl-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2S/c1-16(2)12-18(13-17(16,3)20)15(19)9-10-21-11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYQBHKTZNZWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C(=O)CCSCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B5545258.png)